molecular formula C20H24N2O3S B6417126 1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 898647-36-4

1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B6417126
CAS No.: 898647-36-4
M. Wt: 372.5 g/mol
InChI Key: GFPYAIKISKRMHH-UHFFFAOYSA-N
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Description

Compounds like this one typically belong to the class of organic compounds known as benzenesulfonamides . They contain a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position, which are very important for synthesis problems .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis .


Physical and Chemical Properties Analysis

Physical and chemical properties such as molecular weight, refractive index, boiling point, melting point, and density can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of similar compounds often involves the inhibition of enzymes or receptors, leading to a therapeutic effect .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Properties

IUPAC Name

1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-12(2)16-10-20(15(5)9-19(16)25-6)26(23,24)22-11-21-17-7-13(3)14(4)8-18(17)22/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPYAIKISKRMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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